Emricasan

caspase inhibition IC50 apoptosis

Emricasan (IDN-6556, PF-03491390) is an irreversible, orally active pan-caspase inhibitor that targets caspases 1, 2, 3, 6, 7, 8, and 9 with sub-nanomolar to low-nanomolar potency. Developed initially by Idun Pharmaceuticals and advanced through Phase III clinical trials by Conatus Pharmaceuticals, emricasan reduces apoptosis and inflammation by covalently modifying the active-site cysteine of activated caspases.

Molecular Formula C27H28F4N2O8
Molecular Weight 584.5 g/mol
CAS No. 624747-15-5
Cat. No. B7945054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmricasan
CAS624747-15-5
Molecular FormulaC27H28F4N2O8
Molecular Weight584.5 g/mol
Structural Identifiers
SMILESCC(C(=O)C(=O)NC1=CC=CC=C1C(C)(C)C)C(=O)ONC(CCC(=O)O)C(=O)COC2=C(C(=CC(=C2F)F)F)F
InChIInChI=1S/C27H28F4N2O8/c1-13(23(37)25(38)32-17-8-6-5-7-14(17)27(2,3)4)26(39)41-33-18(9-10-20(35)36)19(34)12-40-24-21(30)15(28)11-16(29)22(24)31/h5-8,11,13,18,33H,9-10,12H2,1-4H3,(H,32,38)(H,35,36)
InChIKeyCFIUNEDKHWVQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emricasan (CAS 624747-15-5) for Liver Disease Research and Clinical Investigation


Emricasan (IDN-6556, PF-03491390) is an irreversible, orally active pan-caspase inhibitor that targets caspases 1, 2, 3, 6, 7, 8, and 9 with sub-nanomolar to low-nanomolar potency [1]. Developed initially by Idun Pharmaceuticals and advanced through Phase III clinical trials by Conatus Pharmaceuticals, emricasan reduces apoptosis and inflammation by covalently modifying the active-site cysteine of activated caspases [2]. Its distinguishing feature is a liver-targeted pharmacokinetic profile that concentrates the drug in the portal circulation while limiting systemic exposure, a property that directly influences procurement decisions when selecting a pan-caspase inhibitor for liver disease models or clinical programs [2].

Why Generic Pan-Caspase Inhibitors Cannot Substitute for Emricasan in Liver-Focused Research


Despite sharing a pan-caspase inhibition mechanism with widely used tool compounds such as Z-VAD-FMK and Q-VD-OPh, emricasan possesses a unique combination of oral bioavailability and liver-targeted pharmacokinetics that these alternatives lack [1]. Z-VAD-FMK requires micromolar to millimolar concentrations for caspase inhibition and is used primarily as an in vitro probe, while Q-VD-OPh, though more potent, has not demonstrated oral activity and requires intraperitoneal injection for in vivo studies . Attempting to substitute these compounds for emricasan in liver disease models or clinical programs introduces confounds from route of administration, tissue distribution, and potency differences that can alter pharmacodynamic readouts and translational validity, as detailed in the quantitative evidence below.

Quantitative Differentiation of Emricasan from Comparator Caspase Inhibitors


Sub-Nanomolar Pan-Caspase Potency Surpasses Q-VD-OPh and Z-VAD-FMK

Emricasan inhibits caspase-9 with an IC50 of 0.3 nM and caspase-1 with 0.4 nM, with IC50 values across seven human caspases spanning 0.3–20 nM . By contrast, the tool compound Q-VD-OPh inhibits caspases 1, 3, 8, and 9 with IC50 values ranging from 25 to 400 nM , while the classic pan-caspase inhibitor Z-VAD-FMK displays IC50 values between 1.5 µM and 5.8 mM depending on the enzyme and cell type . This represents approximately a 10- to 100-fold greater potency for emricasan over Q-VD-OPh and over 1,000-fold greater potency compared to Z-VAD-FMK.

caspase inhibition IC50 apoptosis enzymology

Oral Bioavailability in Rodent Models Distinguishes Emricasan from Injection-Only Comparator Q-VD-OPh

Emricasan achieves an ED50 of 0.04–0.38 mg/kg across multiple routes of administration including oral (p.o.) in the mouse α-Fas liver injury model, confirming robust oral activity [1]. Following oral administration in rats, emricasan achieves portal drug concentrations 3-fold higher than systemic concentrations with a 3.7-fold increase in terminal half-life compared to intravenous administration, indicating a significant first-pass hepatic uptake [1]. Q-VD-OPh, in contrast, is not orally bioavailable and is administered via intraperitoneal injection in all published in vivo studies; its solubility limitations in aqueous media further preclude oral formulation [2].

oral bioavailability pharmacokinetics liver targeting in vivo

Clinically Demonstrated Portal Pressure Reduction Unmatched by Other Caspase Inhibitors

In a multicenter, open-label clinical trial (NCT02121860), emricasan 25 mg twice daily for 28 days reduced hepatic venous pressure gradient (HVPG) by a mean of -3.7 mm Hg (SD 4.05) in patients with compensated cirrhosis and severe portal hypertension (HVPG ≥12 mm Hg), a statistically significant within-group reduction (p = 0.003) [1]. Critically, 4 of 12 patients (33%) achieved a ≥20% HVPG reduction, and 2 of 12 (17%) reduced HVPG below the clinically meaningful 12 mm Hg threshold. Concomitant significant decreases in serum AST (p < 0.01) and ALT (p < 0.01) suggested an intrahepatic anti-inflammatory effect [1]. No other pan-caspase inhibitor has demonstrated HVPG reduction in a clinical portal hypertension population.

portal hypertension cirrhosis HVPG clinical trial

Caspase Family Selectivity Confirmed Against Related Cysteine and Serine Proteases

Emricasan and related oxamyl dipeptide inhibitors were profiled against a panel of related cysteine and serine proteases including calpain, cathepsin B, chymotrypsin, and papain. The compounds demonstrated high selectivity for caspases, requiring high micromolar concentrations to inhibit these off-target proteases while inhibiting caspases at sub-nanomolar concentrations [1]. Target engagement studies confirmed that emricasan covalently and irreversibly modifies the active-site cysteine of activated caspases, with no detectable inhibition of non-caspase proteases at concentrations up to 10 µM [1]. This narrow target profile contrasts with broader-spectrum cysteine protease inhibitors that carry higher risk of confounding phenotype interpretation.

selectivity off-target cysteine protease serine protease

High-Impact Application Scenarios for Emricasan in Liver Disease and Apoptosis Research


Preclinical Studies of Portal Hypertension and Cirrhosis Hemodynamics Requiring Oral Dosing

For investigators modeling cirrhosis and portal hypertension in rodents, emricasan's demonstrated oral efficacy and clinical HVPG reduction position it as the only pan-caspase inhibitor with validated hemodynamic benefit. In murine bile duct ligation models, emricasan reduced hepatocyte apoptosis and serum ALT at oral doses comparable to those used in clinical trials, providing a translational bridge that non-oral alternatives like Q-VD-OPh cannot offer [1].

Hepatocyte Apoptosis and Liver Fibrosis Studies in NASH/NAFLD Models

Emricasan's sub-nanomolar potency on initiator caspases (caspase-8 IC50 6 nM; caspase-9 IC50 0.3 nM) combined with liver-targeted oral pharmacokinetics [1] makes it the preferred tool for dissecting apoptotic vs. inflammatory pathways in NASH models. Although the ENCORE-NF Phase 2b trial showed no significant fibrosis improvement over placebo at 72 weeks [2], emricasan remains valuable for mechanistic studies where complete caspase pathway blockade is required, as its potency ensures full target engagement at low oral doses.

Stem Cell and Organoid Cryopreservation Using CEPT Cocktail

Emricasan is an essential component of the CEPT (Chroman-1, Emricasan, Polyamines, trans-ISRIB) cocktail that markedly improves viability of human pluripotent stem cells (hPSCs) and differentiated progeny after cryopreservation and single-cell dissociation . Substituting emricasan with Z-VAD-FMK in this cocktail is not recommended because Z-VAD-FMK requires >1,000-fold higher concentrations for equivalent caspase inhibition, altering the stoichiometry and potentially introducing cytotoxicity .

Investigating Caspase-Dependent vs. Necroptotic Cell Death Switching

Emricasan's high caspase selectivity and irreversibility make it a precise tool for studying the switch from caspase-dependent apoptosis to RIPK1/RIPK3-dependent necroptosis. In cellular models where caspase inhibition sensitizes cells to necroptotic death, emricasan at nanomolar concentrations can fully block apoptotic caspase activity without off-target interference at RIPK kinases, enabling clean mechanistic dissection that less selective inhibitors cannot provide [3].

Quote Request

Request a Quote for Emricasan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.